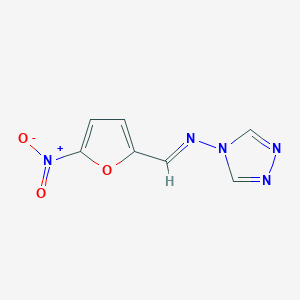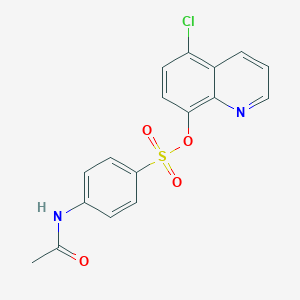
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, also known as CQAS, is a chemical compound that has been widely used in scientific research for its unique properties. CQAS is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields.
作用機序
The mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate is not fully understood. It is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of new antibiotics.
生化学的および生理学的効果
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
実験室実験の利点と制限
One of the main advantages of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its unique properties. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. One potential area of research is the development of new drugs based on the compound's anti-tumor and anti-bacterial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological samples. In addition, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity. Overall, the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has the potential to lead to new insights into the biology of cells and the development of new drugs.
Conclusion
In conclusion, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, or 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. The compound has been synthesized and studied extensively for its potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-bacterial research. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity.
合成法
The synthesis of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate involves the reaction of 8-chloroquinoline with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting product is purified and recrystallized to obtain 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells.
特性
製品名 |
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate |
|---|---|
分子式 |
C17H13ClN2O4S |
分子量 |
376.8 g/mol |
IUPAC名 |
(5-chloroquinolin-8-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S/c1-11(21)20-12-4-6-13(7-5-12)25(22,23)24-16-9-8-15(18)14-3-2-10-19-17(14)16/h2-10H,1H3,(H,20,21) |
InChIキー |
AAJJJQPGWIENPK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



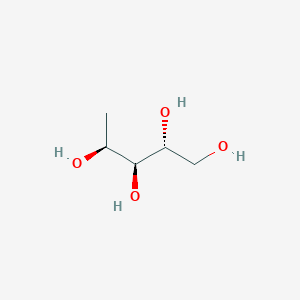

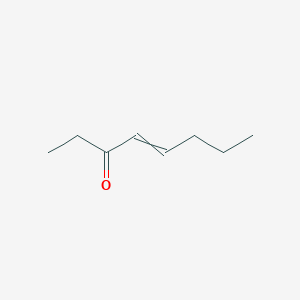
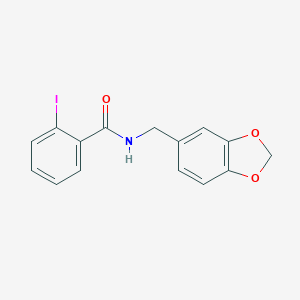
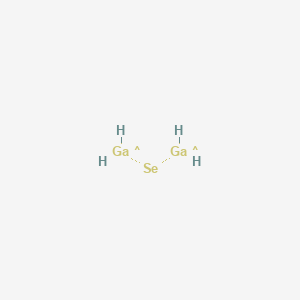
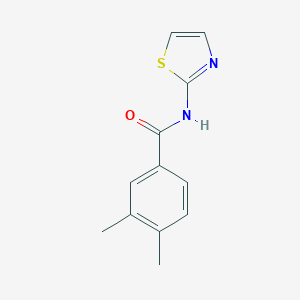

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
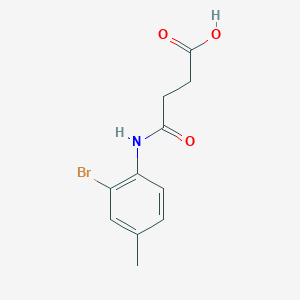
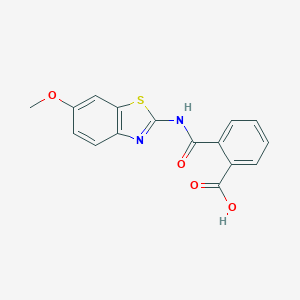
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
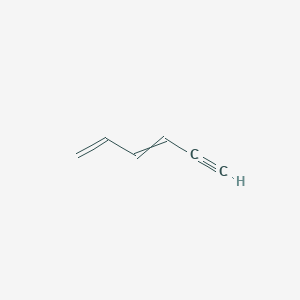
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
